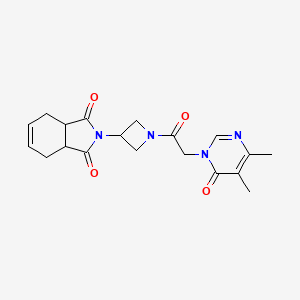

5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with multiple functional groups, including an amino group, a bromophenyl group, a quinazolinone group, and a phenethylpentanamide group. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and quinazolinone groups, in particular, would likely contribute to a significant degree of aromaticity .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino, bromophenyl, and quinazolinone groups. These groups are known to participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group, for example, could increase its molecular weight and potentially its lipophilicity .

Aplicaciones Científicas De Investigación

Pharmacological Activities

5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide and its derivatives have been studied for various pharmacological activities. These include anti-inflammatory, analgesic, and anti-bacterial properties as shown in the synthesis and evaluation of similar 6-bromoquinazolinone derivatives (Ch. Rajveer et al., 2010).

Anticonvulsant Activity

Quinazolinone derivatives have been explored for their potential in anticonvulsant therapy. A study synthesizing N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides demonstrated significant anticonvulsant activities, which may be relevant for compounds with similar quinazolinone structures (Nada A Noureldin et al., 2017).

Antimicrobial Activities

Research on quinazolinone derivatives also includes the exploration of their antimicrobial properties. For instance, some new 1,2,4-Triazole derivatives synthesized from similar reactions exhibited good or moderate antimicrobial activities against test microorganisms (H. Bektaş et al., 2007).

Potential in Cancer Therapy

The use of quinazolinone derivatives in cancer therapy has been an area of interest. A study involved the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines (Yilin Fang et al., 2016).

Synthesis and Brightening Agents

Another application includes the synthesis of 2-Aryl-6-substituted quinolines for potential use as fluorescent brightening agents. This demonstrates the versatility of quinazolinone derivatives in various industrial applications (D. W. Rangnekar et al., 1987).

Antifungal and Antimicrobial Effects

Further, the antimicrobial and antifungal effects of 1,2,4-triazole derivatives, which are structurally similar, have been investigated for medical and veterinary applications (M. V. Ohloblina et al., 2022).

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-bromophenylamine with ethyl acetoacetate to form 2-(4-bromophenylamino)-2-oxoethyl acetoacetate. This intermediate is then reacted with 2-aminobenzamide to form 5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide.", "Starting Materials": [ "4-bromophenylamine", "ethyl acetoacetate", "2-aminobenzamide", "N-phenethylpentanamide", "sodium ethoxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromophenylamine (1.0 eq) in ethanol and add sodium ethoxide (1.1 eq). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.0 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction. Filter the precipitate and wash with water.", "Step 4: Dissolve the obtained intermediate in ethanol and add 2-aminobenzamide (1.1 eq). Stir the mixture for 2 hours at room temperature.", "Step 5: Add N-phenethylpentanamide (1.1 eq) to the reaction mixture and stir for 4 hours at room temperature.", "Step 6: Quench the reaction with water and filter the precipitate. Wash with water and dry the product." ] } | |

Número CAS |

866014-76-8 |

Fórmula molecular |

C29H29BrN4O4 |

Peso molecular |

577.479 |

Nombre IUPAC |

5-[1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |

InChI |

InChI=1S/C29H29BrN4O4/c30-22-13-15-23(16-14-22)32-27(36)20-34-25-11-5-4-10-24(25)28(37)33(29(34)38)19-7-6-12-26(35)31-18-17-21-8-2-1-3-9-21/h1-5,8-11,13-16H,6-7,12,17-20H2,(H,31,35)(H,32,36) |

Clave InChI |

LSXWRVQJJYAMIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)

![2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2464127.png)

![4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane](/img/structure/B2464129.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)

![4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2464131.png)

![3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2464134.png)

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2464135.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2464136.png)

![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2464140.png)

![9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2464144.png)